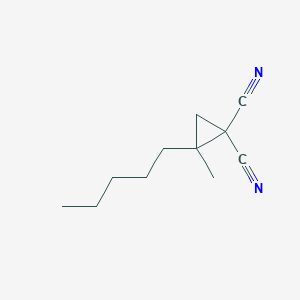
2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile is a chemical compound that belongs to the class of cyclopropanedicarbonitriles. It is commonly used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile is not well understood. However, it is believed to act as a nucleophile in chemical reactions, due to the presence of the carbon-carbon triple bond in the cyclopropane ring. It may also have other unique properties that make it useful in scientific research.
Biochemische Und Physiologische Effekte
There is currently limited information available on the biochemical and physiological effects of 2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile. However, it is believed to be relatively non-toxic and non-reactive, making it a safe choice for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile is its ease of synthesis and high purity. It is also relatively non-toxic and non-reactive, making it a safe choice for use in scientific research. However, its limited solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile. Some possible areas of study include its use as a building block in the synthesis of new pharmaceuticals and agrochemicals, its potential use in organic solar cells, and its potential as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand the properties and potential applications of this unique chemical compound.
Synthesemethoden
The synthesis of 2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile involves the reaction of 2-methyl-1-pentene with cyanogen bromide in the presence of a catalyst. The reaction yields the desired product in good yield and purity. The synthesis method is relatively simple and straightforward, making it a popular choice for scientific research.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile has a wide range of potential applications in scientific research. It is commonly used as a building block in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It has also been studied for its potential use in organic solar cells and as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
16738-90-2 |
|---|---|
Produktname |
2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile |
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
2-methyl-2-pentylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C11H16N2/c1-3-4-5-6-10(2)7-11(10,8-12)9-13/h3-7H2,1-2H3 |
InChI-Schlüssel |
PFEVXHRLKFTYKG-UHFFFAOYSA-N |
SMILES |
CCCCCC1(CC1(C#N)C#N)C |
Kanonische SMILES |
CCCCCC1(CC1(C#N)C#N)C |
Synonyme |
2-Methyl-2-pentyl-1,1-cyclopropanedicarbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)
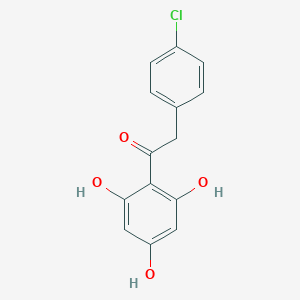
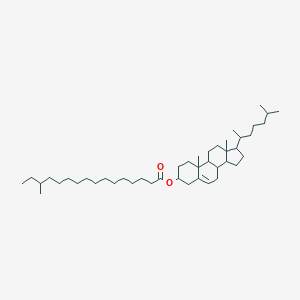
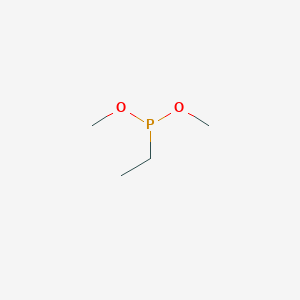
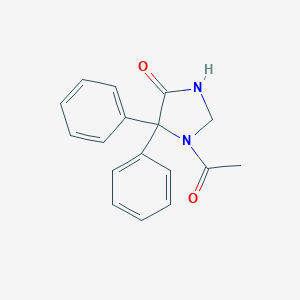
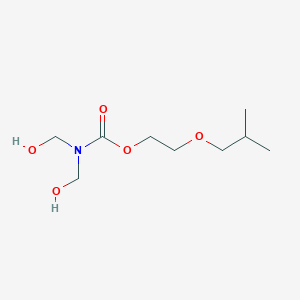
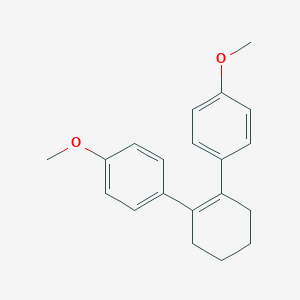
![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)
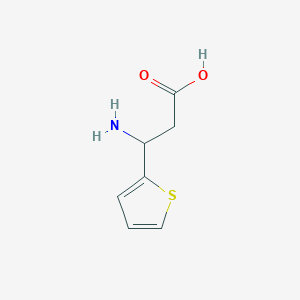
![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)
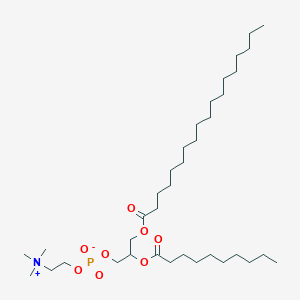
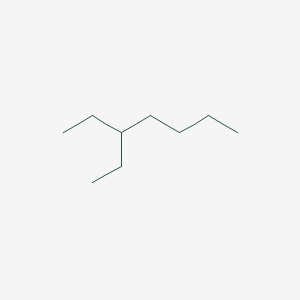
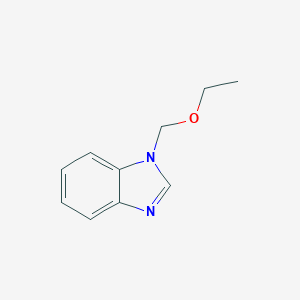
![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)